1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine
Description
The compound 1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine (hereafter referred to as the target compound) features a pyrazole core substituted with methyl groups at the 1- and 3-positions, linked via a methylene bridge to a second pyrazole ring bearing an amine group at the 3-position. Its structure combines dual pyrazole moieties, which may influence hydrogen bonding, lipophilicity, and steric effects. While direct synthetic details for this compound are absent in the provided evidence, analogous synthetic routes (e.g., alkylation of pyrazolyl amines) suggest plausible methodologies .
Properties
Molecular Formula |
C9H13N5 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-[(2,5-dimethylpyrazol-3-yl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C9H13N5/c1-7-5-8(13(2)11-7)6-14-4-3-9(10)12-14/h3-5H,6H2,1-2H3,(H2,10,12) |
InChI Key |
HTDTXOWSAZEZRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1)CN2C=CC(=N2)N)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
General Synthetic Strategy
The synthesis generally involves the nucleophilic substitution reaction where a 1,3-dimethyl-1H-pyrazol-5-ylmethyl electrophile reacts with a pyrazol-3-amine nucleophile. The key steps include:
- Preparation of the 1,3-dimethyl-1H-pyrazol-5-ylmethyl halide or equivalent electrophilic intermediate.
- Reaction with 1H-pyrazol-3-amine or its substituted derivatives under controlled conditions.
- Purification and characterization of the final product.
Detailed Synthetic Route
Step 1: Synthesis of 1,3-Dimethyl-1H-pyrazol-5-ylmethyl Halide
- Starting from 1,3-dimethyl-1H-pyrazole-5-carbaldehyde, reduction to the corresponding alcohol is performed using mild reducing agents such as sodium borohydride.
- The alcohol is then converted to a halide (e.g., bromide or chloride) via treatment with phosphorus tribromide (PBr3) or thionyl chloride (SOCl2) under anhydrous conditions.
Step 2: Nucleophilic Substitution with 1H-pyrazol-3-amine
- The halide intermediate is reacted with 1H-pyrazol-3-amine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- A base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) is added to deprotonate the amine and promote nucleophilic attack.
- The reaction is typically carried out at room temperature or slightly elevated temperatures (25–60 °C) for several hours under inert atmosphere to avoid side reactions.
Step 3: Workup and Purification
- After completion, the mixture is quenched with water and extracted with an organic solvent like ethyl acetate.
- The organic layer is dried, concentrated, and the crude product purified by column chromatography or recrystallization from ethanol or methanol.
Experimental Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, DMSO, or ethanol | Polar aprotic solvents favor nucleophilic substitution |
| Base | K2CO3, Cs2CO3 | Helps deprotonate amine to increase nucleophilicity |
| Temperature | Room temperature to 60 °C | Higher temp may increase rate but risk side reactions |
| Reaction time | 4–24 hours | Monitored by TLC or HPLC for completion |
| Purification | Column chromatography or recrystallization | Ensures removal of unreacted starting materials |
Related Synthetic Approaches and Literature Insights
- Similar pyrazole derivatives have been synthesized by refluxing substituted pyrazoles with alkyl halides in ethanol or methanol under basic conditions, yielding products with good regioselectivity and yields in the range of 60–90%.
- The use of cesium carbonate as a base has been shown to improve nucleophilic substitution efficiency due to its higher solubility and stronger basicity compared to potassium carbonate.
- Alternative methods include reductive amination of 1,3-dimethyl-1H-pyrazol-5-carbaldehyde with 1H-pyrazol-3-amine using sodium triacetoxyborohydride (NaBH(OAc)3) in acetic acid or dichloroethane, providing mild conditions and high selectivity.
- The compound’s synthesis parallels procedures for other aminomethylpyrazoles, which often involve multi-step sequences starting from diketones and hydrazines to form pyrazole rings, followed by functional group interconversions.
Chemical Reaction Scheme (Simplified)
1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
|
[Reduction] (NaBH4)
↓
1,3-Dimethyl-1H-pyrazol-5-ylmethanol
|
[Halogenation] (PBr3 or SOCl2)
↓
1,3-Dimethyl-1H-pyrazol-5-ylmethyl halide
|
[Nucleophilic substitution] (1H-pyrazol-3-amine, K2CO3, DMF)
↓
1-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine
Analytical Characterization
- NMR Spectroscopy : Proton and carbon NMR confirm substitution pattern and connectivity; characteristic signals include methyl groups on pyrazole rings and methylene bridge protons.
- Mass Spectrometry : Molecular ion peak consistent with molecular weight confirms molecular formula.
- Infrared Spectroscopy (IR) : NH2 stretching vibrations and aromatic C=N stretches are diagnostic.
- Melting Point and Purity : Recrystallized product typically exhibits sharp melting point consistent with literature values.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Scientific Research Applications
1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to the suppression of cell proliferation .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The target compound’s methyl-substituted pyrazole groups distinguish it from analogs with bulkier or aromatic substituents. Key comparisons include:
*Assumed molecular formula based on structural analysis.
Key Observations :
- Lipophilicity : The adamantane derivative (C₁₃H₁₉N₃) exhibits the highest lipophilicity due to its bulky, hydrophobic adamantane group, making it suitable for transmembrane transport . The target compound’s dual methyl groups offer moderate lipophilicity compared to the oxane derivative’s polar oxygen .
- Hydrogen Bonding: The target’s pyrazol-3-amine group provides hydrogen bond donor/acceptor sites, unlike the N-methylated analog (C₇H₁₃N₃), which lacks an NH group .
Spectroscopic and Analytical Data
- 1H NMR Trends : Pyridine-containing analogs () show downfield shifts for aromatic protons (δ 8.48–8.88 ppm), absent in the target compound’s methyl-dominated spectrum .
- Mass Spectrometry : The N-ethyl analog (C₁₀H₁₃N₅) in has ESIMS m/z 203 ([M+H]+), while the target compound’s higher molecular weight would likely result in m/z > 200 .
Biological Activity
1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is a compound belonging to the pyrazole family, which has garnered attention due to its diverse biological activities. Pyrazoles are five-membered heterocyclic compounds known for their potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, research findings, and potential applications.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N5 |
| Molecular Weight | 205.26 g/mol |
| IUPAC Name | N-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-3-amine |
| InChI Key | PMYGCSNXZGUAHI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(N(N=C1)C)CNC2=NN(C=C2)C |
The biological activity of 1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound can inhibit the activity of various enzymes involved in critical biochemical pathways, leading to significant therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition: The compound binds to active sites of enzymes, inhibiting their function and altering metabolic pathways.
- Receptor Modulation: It can act as a modulator for certain receptors, influencing cellular signaling processes.
Anticancer Activity
Research indicates that pyrazole derivatives exhibit significant anticancer properties. Studies have shown that 1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine can induce apoptosis in various cancer cell lines.
Case Studies:
- Breast Cancer Cells (MDA-MB-231): The compound demonstrated potent antiproliferative effects, reducing cell viability significantly when tested in vitro.
- Liver Cancer Cells (HepG2): In vivo studies indicated that treatment with this compound resulted in tumor size reduction and increased survival rates in animal models.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of pathogens.
Findings:
- Bacterial Inhibition: Exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria.
- Fungal Activity: Demonstrated antifungal properties comparable to established antifungal agents.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, and compounds like 1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine have shown promise in reducing inflammatory responses.
Research Insights:
Studies have reported a decrease in pro-inflammatory cytokines upon treatment with this compound in cellular models of inflammation.
Comparative Analysis with Similar Compounds
To understand the unique properties of 1-[(1,3-Dimethyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-3-amine, it is essential to compare it with other pyrazole derivatives:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| 1-(4-Methoxyphenyl)-3-methylpyrazole | Moderate | Weak | Moderate |
| 4-Aminoantipyrine | High | Moderate | Low |
| 1-(2-Hydroxyphenyl)-3-methylpyrazole | Low | High | High |
Q & A
Q. How can researchers reconcile discrepancies in published synthetic protocols?
- Answer : Reproduce key steps (e.g., amination) with controlled variables (solvent, catalyst loading). Cross-validate results using orthogonal techniques (e.g., comparing IR and NMR data from independent studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
